

Application Notes & Protocols for the Spectrophotometric Determination of Tannase Activity

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Compound of Interest

Compound Name: Tannase

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These application notes provide detailed protocols for the quantitative determination of **tannase** (tannin acyl hydrolase, EC 3.1.1.20) activity using spectrophotometric methods. **Tannase** is a commercially significant enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, such as tannic acid, to produce gallic acid and glucose. [1] Its applications are widespread, ranging from the food and beverage industry for clarifying juices and wines to the pharmaceutical sector for the synthesis of the antioxidant propyl gallate and the antibacterial drug trimethoprim. [1][2] Accurate and reproducible methods for measuring **tannase** activity are crucial for enzyme characterization, process optimization, and quality control.

Two primary spectrophotometric methods are detailed below: the rhodanine-based assay, which measures the formation of a colored product from gallic acid, and a UV spectrophotometric method that directly measures the substrate (tannic acid) depletion or product (gallic acid) formation.

Method 1: Rhodanine-Based Chromogenic Assay for Tannase Activity

This is a sensitive and widely used method based on the formation of a chromogen between gallic acid, a product of **tannase** activity, and rhodanine (2-thio-4-ketothiazolidine). [3] The

resulting colored complex is measured spectrophotometrically at 520 nm. Methyl gallate is a commonly used substrate for this assay.

Principle

Tannase hydrolyzes a suitable substrate, such as methyl gallate or tannic acid, to release gallic acid. The liberated gallic acid then reacts with rhodanine in an alkaline solution to form a colored product, which can be quantified by measuring its absorbance at 520 nm. The intensity of the color is directly proportional to the amount of gallic acid produced and, therefore, to the **tannase** activity.

Experimental Protocol

Materials and Reagents:

- Enzyme Solution: A suitably diluted sample containing **tannase** activity.
- Substrate Solution (0.01 M Methyl Gallate): Dissolve the appropriate amount of methyl gallate in 0.05 M citrate buffer (pH 5.0).
- Citrate Buffer (0.05 M, pH 5.0): Prepare by mixing appropriate volumes of 0.05 M citric acid and 0.05 M sodium citrate solutions.
- Rhodanine Solution (0.667% w/v): Dissolve 0.667 g of rhodanine in 100 mL of methanol.
- Potassium Hydroxide (KOH) Solution (0.5 N): Prepare by dissolving 2.805 g of KOH in 100 mL of distilled water.
- Gallic Acid Standard Solutions: Prepare a series of standard solutions of gallic acid (e.g., 0-100 μ M) in 0.05 M citrate buffer (pH 5.0) for generating a standard curve.
- Spectrophotometer capable of measuring absorbance at 520 nm.
- Water bath or incubator set to the desired reaction temperature (e.g., 30°C or 37°C).

Procedure:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, combine 0.25 mL of the enzyme solution with 0.25 mL of the 0.01 M methyl gallate substrate solution.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 5-15 minutes).
- **Color Development:**
 - Add 0.3 mL of the 0.667% methanolic rhodanine solution to the reaction mixture and incubate for 5 minutes at room temperature.
 - Add 0.2 mL of 0.5 M KOH solution to the mixture.
- **Final Incubation and Measurement:** Add 4.0 mL of distilled water, mix well, and incubate for 10 minutes at 30°C for color stabilization. Measure the absorbance at 520 nm against a blank.
- **Blank Preparation:** A control reaction should be prepared where the enzyme is added after the addition of KOH to account for any non-enzymatic hydrolysis or interfering substances.
- **Standard Curve:** Prepare a standard curve by reacting known concentrations of gallic acid with rhodanine and KOH following the same procedure.
- **Calculation of **Tannase** Activity:** Determine the concentration of gallic acid released in the enzymatic reaction from the standard curve. One unit of **tannase** activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Logical Workflow for Rhodanine-Based Assay



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Caption: Workflow for the rhodanine-based spectrophotometric assay of **tannase** activity.

Method 2: UV Spectrophotometric Assay for Tannase Activity

This method is based on monitoring the change in absorbance in the UV spectrum due to the enzymatic hydrolysis of tannic acid. The activity can be determined by either measuring the decrease in the concentration of the substrate, tannic acid, at 310 nm, or by measuring the increase in the concentration of the product, gallic acid, at 250 nm.

Principle

Tannic acid and its hydrolysis product, gallic acid, have distinct UV absorption spectra. Tannic acid exhibits a strong absorbance at 310 nm, while gallic acid has a maximum absorbance at 250 nm. By monitoring the change in absorbance at either of these wavelengths over time, the rate of the enzymatic reaction can be determined.

Experimental Protocol

Materials and Reagents:

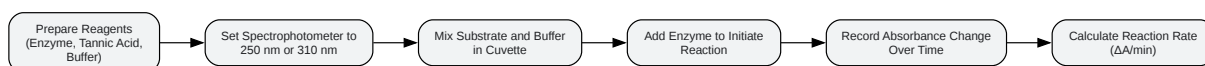
- Enzyme Solution: A suitably diluted sample containing **tannase** activity.
- Substrate Solution (0.008% w/v Tannic Acid): Dissolve 8 mg of tannic acid in 100 mL of 50 mM sodium acetate buffer (pH 4.7).
- Sodium Acetate Buffer (50 mM, pH 4.7): Prepare by mixing appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate solutions.
- UV-Vis Spectrophotometer capable of measuring absorbance at 250 nm and 310 nm.
- Quartz cuvettes.
- Water bath or incubator set to the desired reaction temperature (e.g., 25°C).

Procedure:

- Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (250 nm for gallic acid detection or 310 nm for tannic acid detection) and zero it with the sodium acetate buffer.

- **Reaction Mixture Preparation:** In a quartz cuvette, add 2.0 mL of the 0.008% tannic acid substrate solution and 0.5 mL of the sodium acetate buffer.
- **Initiation of Reaction:** Add 0.5 mL of the enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance.
- **Absorbance Measurement:** Record the change in absorbance at regular time intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
- **Blank Preparation:** A control reaction should be run without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
- **Calculation of **Tannase** Activity:** Calculate the initial rate of the reaction ($\Delta A/\text{min}$) from the linear portion of the absorbance versus time plot. The enzyme activity can be expressed in units, where one unit is often defined as the amount of enzyme that causes a change in absorbance of 0.01 per minute at 25°C.

Experimental Workflow for UV Spectrophotometric Assay



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Caption: Workflow for the UV spectrophotometric assay of **tannase** activity.

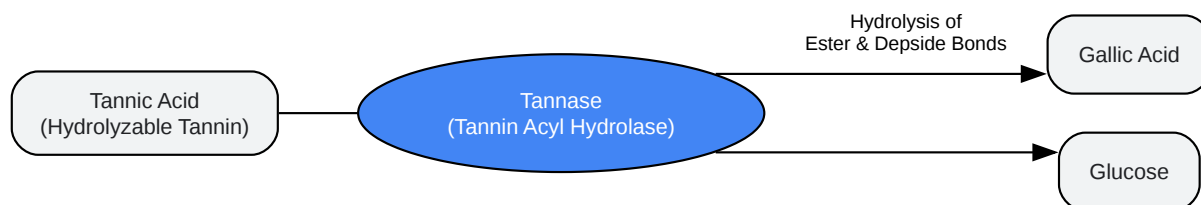
Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of **tannase** activity, compiled from various sources. These values can serve as a starting point for assay optimization.

Parameter	Method 1: Rhodanine-Based Assay	Method 2: UV Spectrophotometri c Assay	Reference
Substrate	Methyl Gallate	Tannic Acid	
Substrate Concentration	0.01 M	0.008% (w/v)	
Wavelength (λ_{max})	520 nm	250 nm (Gallic Acid) / 310 nm (Tannic Acid)	
pH	5.0	4.7	
Buffer	0.05 M Citrate Buffer	50 mM Sodium Acetate Buffer	
Temperature	30 - 37 °C	25 °C	
Enzyme Unit Definition	1 μmol of gallic acid released/min	ΔA of 0.01/min	

Signaling Pathway of Tannase Action

The enzymatic action of **tannase** on a hydrolyzable tannin like tannic acid involves the cleavage of ester and depside bonds to release gallic acid and a core polyol, typically glucose.



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Caption: Enzymatic hydrolysis of tannic acid by **tannase**.

These protocols and notes provide a comprehensive guide for the reliable and reproducible measurement of **tannase** activity. Researchers are encouraged to optimize the specific

conditions for their particular enzyme and application.

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